molecular formula C18H18N4O3S B3970088 isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate

isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate

Cat. No. B3970088
M. Wt: 370.4 g/mol
InChI Key: GWJHQYSDQMMZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate, also known as compound 1, is a synthetic molecule that has been developed for potential use as an anticancer agent. The compound has been shown to have promising activity against a range of cancer cell lines, and its mechanism of action is believed to involve the inhibition of a specific protein that is overexpressed in many types of cancer.

Mechanism of Action

The mechanism of action of isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate 1 is believed to involve the inhibition of a specific protein called MDM2, which is overexpressed in many types of cancer. MDM2 plays a key role in regulating the activity of a tumor suppressor protein called p53, which is mutated or inactive in many types of cancer. By inhibiting MDM2, this compound 1 is thought to reactivate p53 and induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound 1 has also been shown to have other biochemical and physiological effects. Studies have demonstrated that the this compound can induce autophagy (a process by which cells break down and recycle their own components) and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). These effects may contribute to the this compound's overall anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate 1 in lab experiments is its potency and specificity. The this compound has been shown to be highly active against cancer cells, and its mechanism of action is well understood. However, one limitation of using the this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for research on isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate 1. One area of interest is the development of more efficient synthesis methods that could make the this compound more readily available for study. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with the this compound. Additionally, studies could investigate the use of this compound 1 in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance.

Scientific Research Applications

Compound 1 has been the subject of extensive scientific research, with many studies investigating its potential as an anticancer agent. In vitro studies have shown that the isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate is active against a range of cancer cell lines, including breast, lung, and prostate cancer. In vivo studies in animal models have also demonstrated promising results, with the this compound showing significant antitumor activity.

properties

IUPAC Name

propan-2-yl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11(2)25-17(24)12-5-7-13(8-6-12)20-15(23)10-26-18-21-14-4-3-9-19-16(14)22-18/h3-9,11H,10H2,1-2H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJHQYSDQMMZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate
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isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate
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isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate
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isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate
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isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate
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isopropyl 4-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate

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